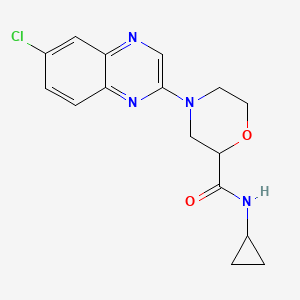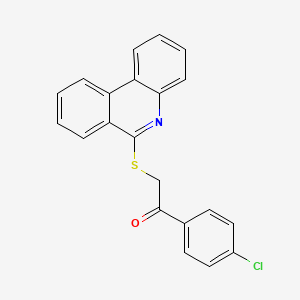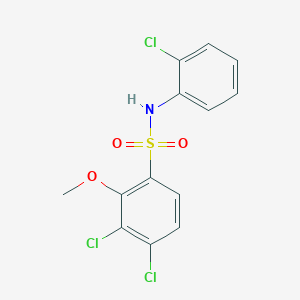
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the reaction of 6-chloroquinoxaline with N-cyclopropylmorpholine-2-carboxamide under specific conditions. One common method involves the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom in the quinoxaline ring with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF, phenols, and amines.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxaline derivatives.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits promising antibacterial and anticancer activities.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of fluorescent materials, dyes, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, preventing DNA replication and leading to cell death . In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other quinoxaline derivatives to highlight its uniqueness:
6-chloro-2-(2-cyanophenoxy)quinoxaline: Similar in structure but with different substituents, leading to variations in biological activity.
1-(6-chloroquinoxalin-2-yl)-2-[4-(trifluoromethyl)-2,6-dinitrophenyl]hydrazine: Another derivative with distinct chemical properties and applications.
These comparisons underscore the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H17ClN4O2 |
|---|---|
Peso molecular |
332.78 g/mol |
Nombre IUPAC |
4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H17ClN4O2/c17-10-1-4-12-13(7-10)18-8-15(20-12)21-5-6-23-14(9-21)16(22)19-11-2-3-11/h1,4,7-8,11,14H,2-3,5-6,9H2,(H,19,22) |
Clave InChI |
NVYDOFIAVHVWQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12267926.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12267932.png)
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)

![N-ethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12267945.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12267950.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine](/img/structure/B12267955.png)

![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12267964.png)
![1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12267967.png)
![4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B12267991.png)
![1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12268001.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12268007.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268020.png)
